5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-21(27)18-11-23-25-10-9-24(12-20(18)25)22(28)29-13-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,11,19H,9-10,12-13H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRYSNUFKVODSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)O)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138424-73-2 | |
| Record name | 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C22H18N2O5
- Molecular Weight : 390.39 g/mol
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance:
- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in tumor growth and metastasis, including the BRAF(V600E) and EGFR pathways. This inhibition leads to reduced cellular proliferation and increased apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. In vitro assays revealed:
- Bacterial Inhibition : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. Specifically, it was effective against Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound for developing new antimicrobial agents .
- Fungal Activity : Testing against various fungi showed moderate antifungal activity, indicating a broad spectrum of antimicrobial effects .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial properties, the compound has shown anti-inflammatory effects:
- Mechanism : It appears to modulate inflammatory cytokines and reduce oxidative stress markers in cell-based models. This suggests potential applications in treating inflammatory diseases .
Research Findings and Case Studies
| Study | Findings | Notes |
|---|---|---|
| Umesha et al., 2009 | Identified significant inhibition of DHODH enzyme | Potential for immunosuppressive applications |
| Kusakiewicz-Dawid et al., 2017 | Evaluated antifungal activity against multiple pathogens | Moderate activity noted across tested strains |
| Recent Synthesis Studies | Developed novel derivatives with enhanced bioactivity | Focus on structure-activity relationships (SAR) |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the core structure can lead to enhanced potency and selectivity:
- Fluorenyl Group : The presence of the fluorenyl moiety contributes to improved binding affinity to target proteins.
- Carboxylic Acid Functionality : Essential for maintaining solubility and bioavailability.
Chemical Reactions Analysis
Fmoc Group Deprotection Reactions
The Fmoc group serves as a base-labile protecting group for amines, allowing controlled deprotection under mild conditions. For this compound, the Fmoc moiety can be cleaved via β-elimination in the presence of secondary amines like piperidine or morpholine .
The reaction efficiency depends on solvent polarity and temperature, with DMF or dichloromethane being common solvents .
Carboxylic Acid Functionalization
The carboxylic acid group undergoes classical derivatization reactions, enabling modification of solubility, bioavailability, and target affinity.
Esterification
Reaction with alcohols in the presence of coupling agents (e.g., DCC, EDCI) yields esters :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methanol + H<sub>2</sub>SO<sub>4</sub> | Reflux, 12 h | Methyl ester derivative | 65–75% |
| Ethanol + DCC/DMAP | Room temperature, 24 h | Ethyl ester derivative | 80–85% |
Amidation
Activation with HOBt/DIC enables coupling with primary or secondary amines :
| Amine | Product | Application |
|---|---|---|
| Benzylamine | N-Benzylamide | Prodrug design |
| Glycine methyl ester | Peptide-like conjugate | Bioactive compound synthesis |
Electrophilic Aromatic Substitution
The electron-rich pyrazine ring may undergo nitration or sulfonation at specific positions :
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Nitro-substituted derivative |
| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C | Sulfonic acid analog |
Ring-Opening Reactions
Under strong acidic or reductive conditions, the pyrazine ring may undergo cleavage:
| Conditions | Reagents | Product |
|---|---|---|
| HCl (concentrated) + heat | 6M HCl, reflux | Linear diamine carboxylic acid |
| H<sub>2</sub>/Pd-C | Ethanol, 60°C | Reduced bicyclic amine derivative |
Stability and Side Reactions
The compound exhibits sensitivity to:
-
Strong Oxidizers : Reaction with H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> leads to decarboxylation .
-
High Temperatures : Thermal decomposition above 200°C generates fluorenyl ketones.
Comparative Reactivity Table
| Functional Group | Reaction Type | Reactivity | Key Reagents |
|---|---|---|---|
| Fmoc group | Deprotection | High | Piperidine, DBU |
| Carboxylic acid | Esterification/Amidation | Moderate | DCC, EDCI, HOBt |
| Pyrazolo[1,5-a]pyrazine | Electrophilic substitution | Low | HNO<sub>3</sub>, SO<sub>3</sub> |
Q & A
Q. What are the recommended synthetic methodologies for preparing 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid?
Methodological Answer: The synthesis typically involves two key steps:
Core Heterocycle Formation : Cyclocondensation of precursors (e.g., β-ketoesters or aldehydes) with hydrazine derivatives to form the pyrazolo[1,5-a]pyrazine scaffold. For example, ethyl acetoacetate and phenylhydrazine can yield pyrazole intermediates, which are further functionalized .
Fmoc Protection : Introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group via reaction with Fmoc-Cl or Fmoc-OSu in anhydrous solvents (e.g., DMF or THF) under basic conditions (e.g., DIEA) .
Q. Table 1: Representative Synthetic Routes for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, phenylhydrazine, 80°C | 65–75 | |
| Fmoc Protection | Fmoc-Cl, DIEA, DMF, RT, 12 h | 85–90 | |
| Hydrolysis | NaOH (2M), MeOH/H₂O, 50°C | >95 |
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Classification : Acute toxicity (oral, dermal, inhalation; Category 4), skin/eye irritation (Category 2) .
- PPE Requirements : Nitrile gloves, lab coat, safety goggles, and fume hood use.
- Incompatibilities : Avoid strong acids/bases (risk of decomposition) and oxidizers .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- Spectroscopy : ¹H/¹³C NMR for functional group analysis, FT-IR for carbonyl (C=O) and carboxylic acid (OH) detection .
- X-ray Crystallography : Resolves stereochemistry and confirms the pyrazolo-pyrazine core .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 423.36 g/mol).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for Fmoc coupling efficiency.
- Catalysis : Use DMAP or HOBt to enhance acylation rates .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps.
- Purification : Employ reverse-phase HPLC with C18 columns for final purification (≥98% purity) .
Q. Table 2: Optimization Parameters for Fmoc Protection
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF > THF | Higher solubility of intermediates |
| Base | DIEA (2 eq.) | Neutralizes HCl, prevents aggregation |
| Reaction Time | 12–16 h | Complete conversion without degradation |
Q. How can conflicting spectral data during structural elucidation be resolved?
Methodological Answer:
- Computational Modeling : Density Functional Theory (DFT) calculates expected NMR/IR spectra to identify discrepancies (e.g., tautomerism or proton exchange) .
- Dynamic NMR : Variable-temperature NMR resolves overlapping peaks caused by conformational flexibility.
- Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous assignments in heterocyclic systems.
Q. What experimental designs assess the compound’s stability under varying conditions?
Methodological Answer:
- pH Stability Study : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, 48 h .
- Thermal Analysis : TGA/DSC determines decomposition temperature (e.g., >200°C for Fmoc derivatives) .
- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation products using LC-MS.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
